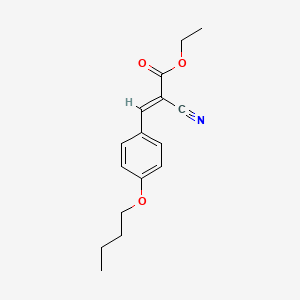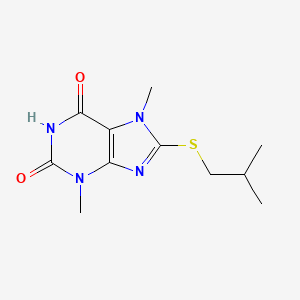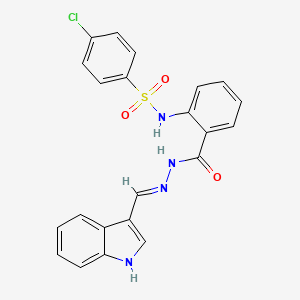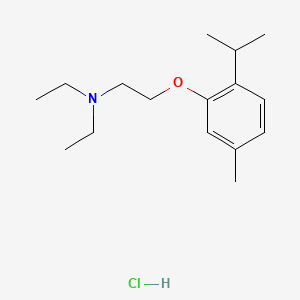
3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester is an organic compound with a complex structure that includes a butoxy group attached to a phenyl ring, a cyano group, and an acrylic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-butoxybenzaldehyde, malononitrile, and ethyl cyanoacetate.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-butoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. This forms 3-(4-butoxyphenyl)-2-cyanoacrylonitrile.
Esterification: The resulting product is then esterified with ethyl cyanoacetate under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid.
Reduction: 3-(4-Butoxy-phenyl)-2-amino-acrylic acid ethyl ester.
Substitution: Various substituted esters or amides.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe in biochemical assays or as a precursor for bioactive molecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to create drugs with specific therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester exerts its effects depends on its interaction with molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and influence cellular processes.
類似化合物との比較
Similar Compounds
- 3-(4-Methoxy-phenyl)-2-cyano-acrylic acid ethyl ester
- 3-(4-Ethoxy-phenyl)-2-cyano-acrylic acid ethyl ester
- 3-(4-Propoxy-phenyl)-2-cyano-acrylic acid ethyl ester
Uniqueness
Compared to similar compounds, 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester has a longer alkyl chain in the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for exploring structure-activity relationships and developing new materials and drugs.
特性
分子式 |
C16H19NO3 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
ethyl (E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H19NO3/c1-3-5-10-20-15-8-6-13(7-9-15)11-14(12-17)16(18)19-4-2/h6-9,11H,3-5,10H2,1-2H3/b14-11+ |
InChIキー |
ULGKLOSUYRHDHM-SDNWHVSQSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC |
正規SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-{[(E)-(4-methylphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12000903.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12000913.png)

![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
![5-(2-Bromophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000929.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12000930.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)

